Potassium trans-2-methylcyclohexyltrifluoroborate
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Overview
Description
Potassium trans-2-methylcyclohexyltrifluoroborate is a chemical compound with the molecular formula C7H13BF3K and a molecular weight of 204.08 g/mol . It is a white solid that is typically stored under inert atmosphere conditions, such as in a freezer at temperatures below -20°C . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trans-2-methylcyclohexyltrifluoroborate can be synthesized through the reaction of 2-methylcyclohexylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trans-2-methylcyclohexyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like THF and dimethylformamide (DMF) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound.
Scientific Research Applications
Potassium trans-2-methylcyclohexyltrifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which potassium trans-2-methylcyclohexyltrifluoroborate exerts its effects involves the formation of boron-carbon bonds. The trifluoroborate group acts as a leaving group, allowing for the formation of new bonds with other carbon atoms. This process is facilitated by the presence of catalysts, such as palladium, which help to activate the boron atom and promote the reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium trans-2-methylcyclohexyltrifluoroborate is unique due to its specific structure, which includes a cyclohexyl ring with a methyl substituent. This structure imparts distinct reactivity and selectivity in chemical reactions compared to other trifluoroborate compounds.
Properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-methylcyclohexyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c1-6-4-2-3-5-7(6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1/t6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVXMQPYEBSTJX-ZJLYAJKPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCC1C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1CCCC[C@H]1C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678459 |
Source
|
Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1041642-14-1 |
Source
|
Record name | Potassium trifluoro[(1R,2R)-2-methylcyclohexyl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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